molecular formula C17H13ClN4O2S B10963601 Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10963601
M. Wt: 372.8 g/mol
InChI Key: LJAXIQFPIKYQQF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Uniqueness

What sets Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate apart is its unique combination of functional groups and heterocyclic rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H13ClN4O2S/c1-3-24-17(23)13-9(2)12-15-20-14(10-6-4-5-7-11(10)18)21-22(15)8-19-16(12)25-13/h4-8H,3H2,1-2H3

InChI Key

LJAXIQFPIKYQQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4Cl)C

Origin of Product

United States

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